molecular formula C13H16BrNO3 B12632953 Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920802-74-0

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B12632953
CAS No.: 920802-74-0
M. Wt: 314.17 g/mol
InChI Key: RNQIPTWUOMNHHS-LBPRGKRZSA-N
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Description

Ethyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a brominated aromatic ring and an ethyl ester group. Its stereochemistry at the C2 position (R-configuration) and the presence of the 4-bromophenyl substituent contribute to its unique physicochemical and pharmacological properties. This compound is synthesized via multi-step reactions, often involving coupling of bromophenyl precursors with morpholine scaffolds followed by esterification (e.g., via protocols similar to those in and ). Its structural features make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or as an intermediate in asymmetric catalysis.

Properties

CAS No.

920802-74-0

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1

InChI Key

RNQIPTWUOMNHHS-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, under reflux conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with 4-bromobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydride, in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2R)-2-(4-Chlorophenyl)morpholine-4-carboxylate

This analog replaces bromine with chlorine at the para position of the phenyl ring. Br: LogP ~3.2). Crystallographic studies of related bromo/chloro compounds (e.g., ) reveal that bromine’s larger size increases dihedral angles between the aryl and morpholine rings, affecting binding to biological targets.

Key Data:

Property Ethyl (2R)-2-(4-Bromophenyl)morpholine-4-carboxylate Ethyl (2R)-2-(4-Chlorophenyl)morpholine-4-carboxylate
Molecular Weight (g/mol) 340.2 295.8
LogP (Predicted) 3.2 2.5
Dihedral Angle (Aryl-Morpholine) ~80° ~75° (estimated)

tert-Butyl 2-(4-Bromophenyl)morpholine-4-carboxylate

Replacing the ethyl ester with a bulkier tert-butyl group () increases steric shielding, which may improve metabolic stability but reduce solubility. For example, tert-butyl derivatives exhibit lower aqueous solubility (e.g., <0.1 mg/mL vs. ethyl analog: ~1.2 mg/mL). This modification is advantageous in prodrug design, where controlled release is required.

Morpholine Derivatives with Additional Functional Groups

Ethyl 4-(4-Bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate

This compound () replaces the morpholine ring with a 1,3,4-oxadiazole heterocycle. The oxadiazole’s electron-deficient nature enhances π-π stacking interactions, improving binding to enzymes like cyclooxygenase (COX). However, the absence of morpholine’s oxygen atom reduces hydrogen-bonding capacity, impacting CNS penetration.

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

The cyclohexadiene core () introduces conformational rigidity compared to the flexible morpholine ring. Puckering parameters (Q = 0.434 Å, θ = 64.7°) indicate a distorted screw-boat conformation, which may limit bioavailability due to increased planarity.

Pharmacologically Active Analogs

Elironrasib (RMC-6291) Intermediate

The tert-butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate () incorporates a sulfonyloxy group, enhancing electrophilicity for covalent binding to RAS proteins. This contrasts with the non-covalent interactions typical of this compound.

Ethyl 5-(4-Bromophenyl)pyrrole-3-carboxylate Derivatives

Compounds like those in feature pyrrole rings instead of morpholine.

Biological Activity

Ethyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C12H14BrN O3
  • Molecular Weight : 292.15 g/mol
  • Functional Groups : Contains a morpholine ring, a carboxylate group, and a bromophenyl substituent.

The presence of the bromine atom on the phenyl ring is significant as it may enhance the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Morpholine Ring : Modifications to the morpholine ring can significantly affect biological activity, suggesting that different substituents could lead to improved potency or selectivity.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
  • Anticancer Research :
    In a study focusing on breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Apoptotic markers were significantly elevated, indicating its role in promoting programmed cell death .

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